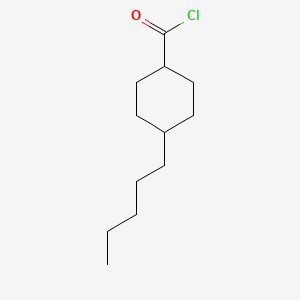

Cyclohexanecarbonyl chloride, 4-pentyl-, trans-

Description

Cyclohexanecarbonyl chloride, 4-pentyl-, trans- is a substituted acyl chloride derivative featuring a cyclohexane ring with a pentyl group at the 4-position in the trans configuration and a carbonyl chloride functional group. This compound is structurally characterized by its bicyclic framework, where the trans arrangement of the pentyl substituent imposes specific stereoelectronic effects on reactivity and physical properties. It serves as a critical intermediate in organic synthesis, particularly for generating amides, esters, and thioesters through nucleophilic acyl substitution reactions .

Key physicochemical properties (based on analogous compounds):

- Molecular formula: Likely C₁₂H₂₁ClO (assuming a pentyl chain and trans configuration).

- Boiling point: Estimated to be higher than the parent compound (cyclohexanecarbonyl chloride, bp 184°C) due to increased molecular weight and hydrophobic interactions .

- Reactivity: Highly moisture-sensitive, reacting vigorously with water to form cyclohexanecarboxylic acid and HCl .

Properties

IUPAC Name |

4-pentylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKQEDYUMJFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Cyclohexanecarbonyl chloride, 4-pentyl-, trans- involves several steps:

Synthetic Routes: One common method involves the ester exchange reaction of cyclohexanone and thiobenzoic acid ester under alkaline conditions.

Industrial Production Methods: Industrially, the compound can be synthesized through similar routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Cyclohexanecarbonyl chloride, 4-pentyl-, trans- undergoes various chemical reactions:

Types of Reactions: It primarily undergoes acylation reactions, where it reacts with suitable substrates to form acylated products.

Common Reagents and Conditions: Common reagents include alcohols, amines, and other nucleophiles.

Major Products: The major products formed from these reactions are esters, amides, and other acyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarbonyl chloride, 4-pentyl-, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanecarbonyl chloride, 4-pentyl-, trans- involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclohexanecarbonyl chloride, 4-pentyl-, trans- with structurally related acyl chlorides, focusing on synthesis, reactivity, and applications:

Key Findings:

Steric and Electronic Effects :

- The trans-4-pentyl group introduces significant steric hindrance, slowing acylation reactions compared to the parent compound. However, the electron-withdrawing carbonyl chloride group maintains high electrophilicity at the acyl carbon .

- In contrast, 4-propargyl derivatives exhibit enhanced reactivity in copper-catalyzed cycloadditions due to the terminal alkyne moiety .

Synthetic Utility: The parent compound is widely used to prepare spirothiazolidinones (e.g., 6a–6b, 72% yield) and indoline-based dual inhibitors via acylation . 4-Pentyl-trans derivatives are pivotal in synthesizing liquid crystals, such as 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate (CAS 62439-35-4), which exhibit mesogenic properties due to their elongated alkyl chains .

Biological Activity :

- trans-4-pentyl analogs demonstrate improved bioavailability over cis isomers in drug candidates, attributed to reduced ring strain and better membrane permeability .

Biological Activity

Cyclohexanecarbonyl chloride, 4-pentyl-, trans- is a compound that has garnered interest in the fields of organic chemistry and pharmacology. Its potential biological activities and interactions with various biological systems are subjects of ongoing research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Cyclohexanecarbonyl chloride, 4-pentyl-, trans- is characterized by its unique structural features which include a cyclohexane ring and a carbonyl chloride functional group. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of cyclohexanecarbonyl chloride typically involves the reaction of cyclohexanecarboxylic acid with thionyl chloride or oxalyl chloride under controlled conditions to yield the corresponding acyl chloride. This process is crucial for producing derivatives that exhibit biological activity.

The biological activity of cyclohexanecarbonyl chloride, 4-pentyl-, trans- primarily stems from its ability to interact with various enzymes and receptors within biological systems. The carbonyl group can undergo hydrolysis, leading to the release of active metabolites that may modulate enzyme activity or receptor signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that cyclohexanecarbonyl derivatives exhibit significant antimicrobial properties against various bacterial strains. A study showed that compounds with similar structures demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Some derivatives have been tested for their anti-inflammatory effects. In vitro studies revealed that these compounds could reduce the secretion of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroactive Effects : Investigations into the neuropharmacological effects of cyclohexanecarbonyl derivatives have shown promise in modulating neurotransmitter systems, particularly those involving glutamate receptors.

Data Table: Biological Activity Summary

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Inhibition zones observed against E. coli and S. aureus |

| Anti-inflammatory | ELISA for cytokine levels | Significant reduction in TNF-α production |

| Neuroactive Effects | Electrophysiological recordings | Modulation of glutamate receptor activity |

Comparative Analysis

Cyclohexanecarbonyl chloride can be compared with other related compounds to understand its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cyclohexanecarboxylic acid | Carboxylic acid | Anti-inflammatory effects |

| Cyclohexanol | Alcohol | Neuroprotective properties |

| Cyclohexanecarbonyl chloride (similar) | Acyl chloride | Antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.